molecular formula C6H9N3 B13175647 1-(1H-Pyrazol-3-yl)cyclopropan-1-amine

1-(1H-Pyrazol-3-yl)cyclopropan-1-amine

Cat. No.: B13175647
M. Wt: 123.16 g/mol
InChI Key: BPVJOUUTRZTKCQ-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-3-yl)cyclopropan-1-amine is a compound that features a pyrazole ring attached to a cyclopropane moiety with an amine group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of more complex molecules . The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(1H-Pyrazol-3-yl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as ruthenium and copper .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield pyrazole derivatives with different substituents, while substitution reactions can introduce new functional groups to the amine .

Scientific Research Applications

1-(1H-Pyrazol-3-yl)cyclopropan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropane moiety may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-Pyrazol-3-yl)cyclopropan-1-amine is unique due to its specific arrangement of the pyrazole and cyclopropane moieties, which can influence its chemical reactivity and biological activity. The presence of the amine group also adds to its versatility in various chemical reactions .

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

1-(1H-pyrazol-5-yl)cyclopropan-1-amine

InChI

InChI=1S/C6H9N3/c7-6(2-3-6)5-1-4-8-9-5/h1,4H,2-3,7H2,(H,8,9)

InChI Key

BPVJOUUTRZTKCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=NN2)N

Origin of Product

United States

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